(S)-3-amino-4-(naphthalen-2-yl)butanoic acid
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Overview
Description
(S)-3-amino-4-(naphthalen-2-yl)butanoic acid is a chiral amino acid derivative that features a naphthalene ring attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-4-(naphthalen-2-yl)butanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary or a chiral catalyst in the key step of the synthesis to introduce the stereocenter. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like lithium diisopropylamide (LDA) or diethyl azodicarboxylate (DEAD) for specific transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-3-amino-4-(naphthalen-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines or nitriles, while reduction of the carboxylic acid group can yield alcohols or aldehydes. Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro or halogen groups .
Scientific Research Applications
(S)-3-amino-4-(naphthalen-2-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-amino-4-(naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxylic acid groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-4-(naphthalen-2-yl)butanoic acid: A protected form of the compound with a tert-butoxycarbonyl group on the amino group.
(S)-2-Amino-4-(naphthalen-2-yl)butanoic acid: A similar compound with the amino group at a different position on the butanoic acid backbone.
Uniqueness
(S)-3-amino-4-(naphthalen-2-yl)butanoic acid is unique due to its specific stereochemistry and the position of the amino group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(3S)-3-amino-4-naphthalen-2-ylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m0/s1 |
InChI Key |
WSVMIVFELRCSPA-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N |
Origin of Product |
United States |
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